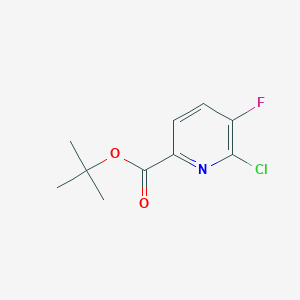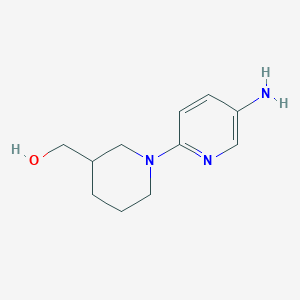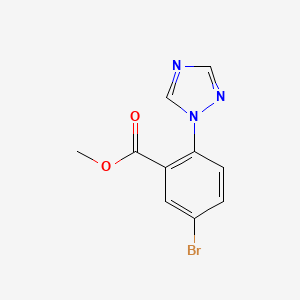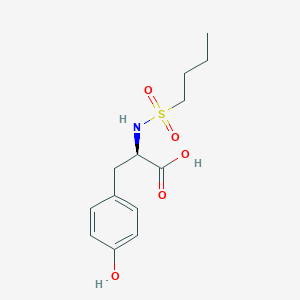
(Butylsulfonyl)-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Butylsulfonyl)-D-tyrosine is an organic compound that belongs to the class of sulfonyl amino acids It is characterized by the presence of a butylsulfonyl group attached to the D-tyrosine molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Butylsulfonyl)-D-tyrosine typically involves the reaction of D-tyrosine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product. The reaction can be summarized as follows:
D-tyrosine+Butylsulfonyl chloride→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; organic solvents like ethanol or tetrahydrofuran; low to moderate temperatures.
Substitution: Nucleophiles such as amines or thiols; organic solvents; room temperature to reflux conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted tyrosine derivatives with various functional groups.
科学研究应用
(Butylsulfonyl)-D-tyrosine has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in the development of novel drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (Butylsulfonyl)-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the compound may interact with signaling pathways, affecting cellular processes and exerting its biological effects.
相似化合物的比较
(Butylsulfonyl)-L-tyrosine: Similar structure but with the L-tyrosine isomer.
(Methylsulfonyl)-D-tyrosine: Contains a methylsulfonyl group instead of butylsulfonyl.
(Ethylsulfonyl)-D-tyrosine: Contains an ethylsulfonyl group instead of butylsulfonyl.
Comparison:
Uniqueness: (Butylsulfonyl)-D-tyrosine is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical and biological properties compared to its analogs.
Reactivity: The length and bulkiness of the butylsulfonyl group can influence the compound’s reactivity and interaction with molecular targets, making it distinct from its methyl and ethyl counterparts.
属性
分子式 |
C13H19NO5S |
|---|---|
分子量 |
301.36 g/mol |
IUPAC 名称 |
(2R)-2-(butylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C13H19NO5S/c1-2-3-8-20(18,19)14-12(13(16)17)9-10-4-6-11(15)7-5-10/h4-7,12,14-15H,2-3,8-9H2,1H3,(H,16,17)/t12-/m1/s1 |
InChI 键 |
VCKJOKXXEIQENI-GFCCVEGCSA-N |
手性 SMILES |
CCCCS(=O)(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |
规范 SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


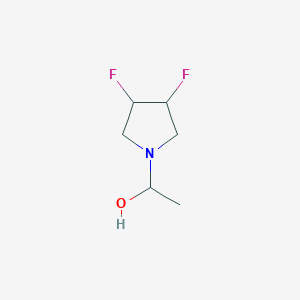
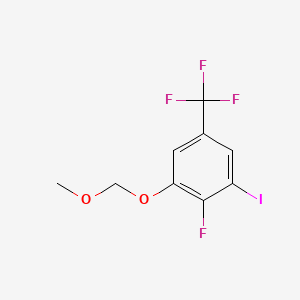
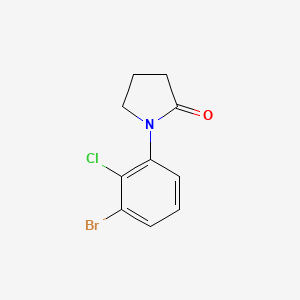
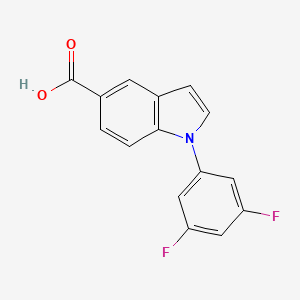
![(2S)-2-[[2-[3-[[4-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]acetyl]amino]-N-(4-chloro-3-nitrophenyl)sulfonyl-3-[4-[(4-chlorophenyl)methoxy]phenyl]propanamide](/img/structure/B14764640.png)

![4a,6a-Dimethyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14764655.png)
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R)-4,5-dihydroxy-2-[(1S,2S,4S,5'S,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14764659.png)

